molecular formula C9H9N3O2 B13817306 N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide

Cat. No.: B13817306
M. Wt: 191.19 g/mol
InChI Key: IZLMKPTXRGBSTQ-UHFFFAOYSA-N
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Description

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide is a compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities This particular compound features a benzimidazole core with a hydroxy group at the 6-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 6-hydroxybenzimidazole with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the benzimidazole attacks the acylating agent, forming the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(6-oxo-1H-benzimidazol-2-yl)acetamide.

    Reduction: Formation of N-(6-hydroxy-1H-benzimidazol-2-yl)ethylamine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antiparasitic properties, showing promise against various pathogens.

    Medicine: Studied for its potential as an antioxidant and anti-inflammatory agent, with possible applications in treating diseases associated with oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-1H-benzimidazol-2-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group, which may alter its biological activity.

    N-(6-chloro-1H-benzimidazol-2-yl)acetamide: Contains a chloro group, which can enhance its antimicrobial properties but may also increase toxicity.

    N-(6-aminobenzimidazol-2-yl)acetamide:

Uniqueness

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This functional group allows for various modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide

InChI

InChI=1S/C9H9N3O2/c1-5(13)10-9-11-7-3-2-6(14)4-8(7)12-9/h2-4,14H,1H3,(H2,10,11,12,13)

InChI Key

IZLMKPTXRGBSTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

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